Human α-CGRP is a 37-amino acid neuropeptide encoded by the calcitonin gene. [, , , ] It belongs to the calcitonin family of peptides, which also includes calcitonin, amylin, and adrenomedullin. [, , ] α-CGRP is widely distributed throughout the central and peripheral nervous systems, with high concentrations found in areas such as the hypothalamus, amygdala, hippocampus, and sensory ganglia. [, , ]
Alpha-CGRP is synthesized through tissue-specific alternative splicing of the pre-mRNA transcript of the calcitonin gene (CALC-I), located on chromosome 11. The synthesis occurs predominantly in the dorsal root ganglia of sensory neurons, but it is also produced in endothelial cells and certain immune cells like lymphocytes and monocytes . The peptide is classified as a neuropeptide due to its role in neurotransmission and modulation of pain pathways.
The synthesis of alpha-CGRP involves several key steps:
The synthesis can be influenced by various factors such as neuronal activity and external stimuli, which can enhance or inhibit the expression of alpha-CGRP.
Alpha-CGRP has a specific amino acid sequence that defines its structure and function. The sequence consists of 37 amino acids with the following notable features:
The molecular formula for alpha-CGRP is C_162H_252N_44O_48S_2, with a molecular weight of approximately 3,626 Da . Structural studies using nuclear magnetic resonance spectroscopy have revealed that alpha-CGRP has a well-defined structure with specific folding patterns that are essential for its interaction with receptors .
Alpha-CGRP participates in various biochemical reactions primarily through its interaction with G protein-coupled receptors. Upon binding to its receptor, alpha-CGRP activates intracellular signaling pathways that lead to:
These reactions are crucial in modulating vascular tone and pain perception.
Alpha-CGRP exerts its effects primarily through binding to CLR and RAMPs, forming a heterotrimeric receptor complex. The mechanism includes:
Research indicates that alterations in alpha-CGRP signaling pathways are implicated in migraine pathophysiology, making it a target for therapeutic interventions.
Alpha-CGRP exhibits several important physical and chemical properties:
The peptide's stability and solubility are critical for its application in research and therapeutic settings.
Alpha-CGRP has several significant scientific applications:
Research continues to explore the therapeutic potential of alpha-CGRP modulation in various conditions beyond migraines, including cardiovascular diseases and inflammatory disorders .
Human alpha-calcitonin gene-related peptide is a 37-amino acid neuropeptide encoded by the CALCA gene on chromosome 11. Its primary sequence is: Alanine-Cysteine-Aspartic acid-Threonine-Alanine-Threonine-Cysteine-Valine-Threonine-Histidine-Arginine-Leucine-Alanine-Glycine-Leucine-Leucine-Serine-Arginine-Serine-Glycine-Glycine-Valine-Valine-Lysine-Asparagine-Asparagine-Phenylalanine-Valine-Proline-Threonine-Asparagine-Valine-Glycine-Serine-Lysine-Alanine-Phenylalanine-NH₂ (with a C-terminal amide) [4] [6] [8]. The peptide is synthesized as a larger prepropeptide (128 amino acids in humans) that undergoes proteolytic cleavage by prohormone convertases to release the mature form. Critical post-translational modifications include:
Table 1: Functional Domains of Human Alpha-Calcitonin Gene-Related Peptide
Residue Range | Structural Domain | Functional Role |
---|---|---|
1–7 | N-terminal ring | Receptor activation via CLR/RAMP1 interaction |
8–18 | α-helix | High-affinity receptor binding |
19–27 | β-/γ-twist | Conformational flexibility |
28–37 | C-terminal domain | Receptor binding via extracellular domain contacts |
Mutagenesis studies demonstrate that deletion of residues 1–7 (yielding alpha-calcitonin gene-related peptide8–37) reduces receptor affinity by 10-fold and converts the peptide into a competitive antagonist [3] [7].
The N-terminal disulfide bridge between cysteine² and cysteine⁷ forms a rigid cyclic heptapeptide ring (residues 1–7: Alanine-Cysteine-Aspartic acid-Threonine-Alanine-Threonine-Cysteine). This structural motif is indispensable for biological activity and receptor activation. Biochemical characterization reveals:
Biophysical analyses indicate the disulfide bond reduces conformational entropy, favoring a bioactive conformation. Circular dichroism spectroscopy shows alpha-calcitonin gene-related peptide maintains >60% helical content (residues 8–18) in membrane-mimetic environments, while disulfide-disrupted analogs exhibit random coil configurations [3] [6].
Human alpha-calcitonin gene-related peptide shares significant homology with related peptides but exhibits distinct structural and functional attributes:
Table 2: Sequence Homology and Functional Differentiation in the Calcitonin Family
Peptide | Identity with Alpha-Calcitonin Gene-Related Peptide | Key Sequence Variations | Receptor Specificity |
---|---|---|---|
Beta-calcitonin gene-related peptide | 94% (human) | Val³⁵ → Met³⁵, Ser³⁵ → Ala³⁵ | Overlaps with alpha-calcitonin gene-related peptide receptors |
Calcitonin | ~25% | Absence of C-terminal amide; extended C-terminus | Calcitonin receptor |
Adrenomedullin | ~22% | N-terminal extension (52 aa) | CLR/RAMP2 or CLR/RAMP3 |
Amylin | 46% | Proline-rich mid-region (residues 25–28) | AMY1–3 receptors |
Key insights:
Solubility: Alpha-calcitonin gene-related peptide is soluble in aqueous buffers (≥1 mg/mL in pH 6.8 ammonium acetate), but hydrophobicity increases at physiological pH due to solvent-exposed residues (Phenylalanine³⁵, Valine³⁶). Organic solvents (acetonitrile, hexafluoroisopropanol) enhance solubility for experimental handling [10].
Stability:
Aggregation Dynamics:
Table 3: Aggregation Propensity Under Biophysical Conditions
Condition | Oligomeric State | Structural Characteristics | Biological Consequence |
---|---|---|---|
Physiological buffer | Monomer ↔ dimer equilibrium | α-helix (res. 8–18); disordered C-terminus | Native signaling competence |
Acidic pH (pH 3.5) | β-sheet-rich fibrils | Parallel cross-β spine; Thioflavin T-positive | Loss of bioactivity |
Zn²⁺ supplementation | Non-fibrillar aggregates | Amorphous clusters; reduced α-helix content | Potential cytotoxic species |
With amylin | Hetero-oligomers | Hybrid β-sheets inhibited by alpha-calcitonin gene-related peptide | Protection against amyloid toxicity |
These biophysical properties underpin alpha-calcitonin gene-related peptide’s functional duality: as a stable signaling peptide in neuronal vesicles, yet dynamically responsive to environmental triggers in extracellular spaces [3] [6] [10].
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: